molecular formula C17H29N3O3 B13047096 Ethyl 5-((1-hydroxypropan-2-YL)amino)-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate CAS No. 2177259-27-5

Ethyl 5-((1-hydroxypropan-2-YL)amino)-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate

Cat. No.: B13047096
CAS No.: 2177259-27-5
M. Wt: 323.4 g/mol
InChI Key: PEFRFTNOCUBKTP-UHFFFAOYSA-N
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Description

Ethyl 5-((1-hydroxypropan-2-YL)amino)-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate is a synthetic organic compound It belongs to the class of cyclopenta[c]pyrazole derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-((1-hydroxypropan-2-YL)amino)-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate typically involves multi-step organic reactions. The starting materials and reagents are carefully chosen to ensure the desired product is obtained with high yield and purity. Common synthetic routes may include:

    Cyclization Reactions: Formation of the cyclopenta[c]pyrazole ring system through cyclization of appropriate precursors.

    Amination Reactions: Introduction of the amino group at the desired position using suitable amination reagents.

    Esterification Reactions: Formation of the ethyl ester group through esterification of the carboxylic acid precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance the overall efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-((1-hydroxypropan-2-YL)amino)-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents.

    Reduction: Reduction of the carbonyl group to an alcohol using reducing agents.

    Substitution: Replacement of the amino group with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Alkyl halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for the treatment of various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-((1-hydroxypropan-2-YL)amino)-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate their activity.

    Signal Transduction: Interference with cellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Ethyl 5-((1-hydroxypropan-2-YL)amino)-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate can be compared with other similar compounds, such as:

    Cyclopenta[c]pyrazole Derivatives: Compounds with similar ring structures but different substituents.

    Amino Alcohols: Compounds with similar amino and hydroxy functional groups.

    Ester Derivatives: Compounds with similar ester functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

2177259-27-5

Molecular Formula

C17H29N3O3

Molecular Weight

323.4 g/mol

IUPAC Name

ethyl 5-(1-hydroxypropan-2-ylamino)-1-(2-methylbutan-2-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylate

InChI

InChI=1S/C17H29N3O3/c1-6-17(4,5)20-14-9-12(18-11(3)10-21)8-13(14)15(19-20)16(22)23-7-2/h11-12,18,21H,6-10H2,1-5H3

InChI Key

PEFRFTNOCUBKTP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)N1C2=C(CC(C2)NC(C)CO)C(=N1)C(=O)OCC

Origin of Product

United States

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